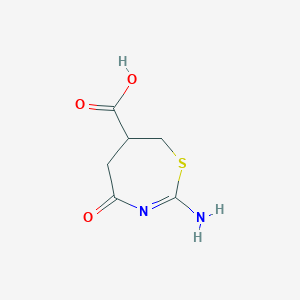![molecular formula C11H8ClN3 B14682727 2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their significant biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of a pyrimidine ring fused to an indole ring, with a chlorine atom at the 2-position and a methyl group at the 9-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole can be achieved through various synthetic routes. One common method involves the reaction of 3-chloroindole-2-carbaldehyde with guanidine hydrochloride in the presence of a base such as cesium carbonate (Cs2CO3) and a copper catalyst (CuI) under nitrogen atmosphere . This reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) and requires heating in a sealed tube.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole undergoes various chemical reactions, including substitution, oxidation, and reduction. The chlorine atom at the 2-position is particularly reactive and can be replaced by other functional groups through nucleophilic substitution reactions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions and may require a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the methyl group at the 9-position.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, potentially modifying the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Aplicaciones Científicas De Investigación
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as protein kinases, by binding to their active sites and preventing their catalytic activity . This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole can be compared with other similar compounds, such as:
2-Chloro-9H-pyrimido[4,5-B]indole: Lacks the methyl group at the 9-position, which may affect its biological activity and chemical reactivity.
9-Methyl-9H-pyrimido[4,5-B]indole: Lacks the chlorine atom at the 2-position, which may result in different reactivity and biological properties.
2-Nitro-9-methyl-9H-pyrimido[4,5-B]indole: Contains a nitro group instead of a chlorine atom, which can significantly alter its chemical and biological behavior.
Propiedades
Fórmula molecular |
C11H8ClN3 |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
2-chloro-9-methylpyrimido[4,5-b]indole |
InChI |
InChI=1S/C11H8ClN3/c1-15-9-5-3-2-4-7(9)8-6-13-11(12)14-10(8)15/h2-6H,1H3 |
Clave InChI |
GXQLZEFXGAIWOQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C3=CN=C(N=C31)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


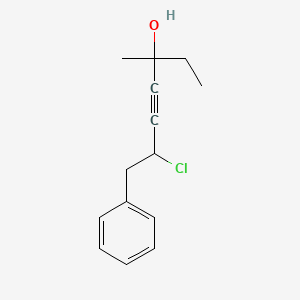
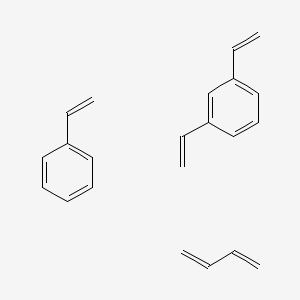
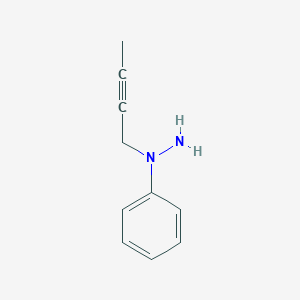

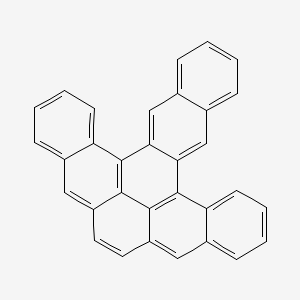
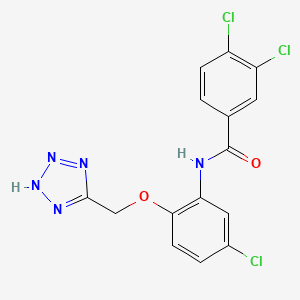
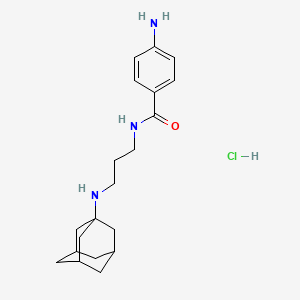
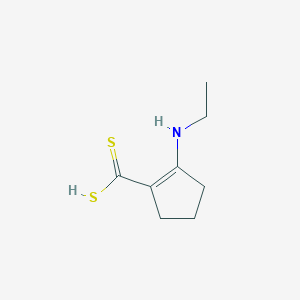
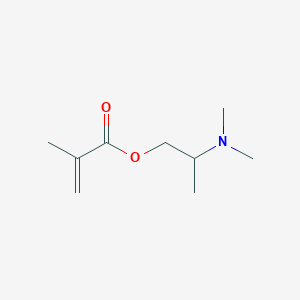
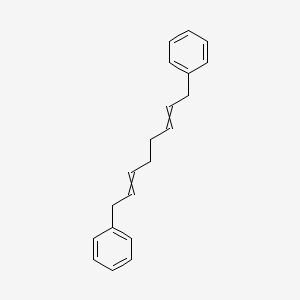

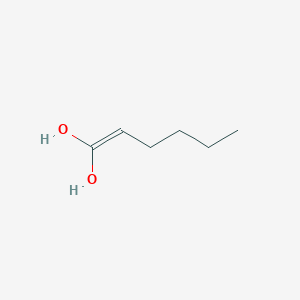
![3,5-Dimethyl-1-[2-(triethoxysilyl)ethyl]-1H-pyrazole](/img/structure/B14682724.png)
